CID 71394861
Description
Compounds like CID 71394861 are often studied for their physicochemical properties, biological activity, and structural relationships to optimize drug discovery or mechanistic investigations .
Properties
CAS No. |
61537-23-3 |
|---|---|
Molecular Formula |
Au5Sr |
Molecular Weight |
1072.45 g/mol |
InChI |
InChI=1S/5Au.Sr |
InChI Key |
MZWMKQITNSQYAS-UHFFFAOYSA-N |
Canonical SMILES |
[Sr].[Au].[Au].[Au].[Au].[Au] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 71394861 involves several synthetic routes. One common method includes the use of specific reagents and catalysts under controlled conditions to achieve the desired product. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the synthesis process.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: CID 71394861 undergoes various chemical reactions, including
Comparison with Similar Compounds
Research Findings and Implications
Mechanistic Insights: this compound’s sulfonate group may mimic endogenous substrates like DHEAS (CID 12594) in , competing for transporter binding sites .
Fragmentation Patterns : Collision-induced dissociation (CID) MS/MS data () could differentiate this compound from analogs by analyzing sulfonate-related fragment ions (e.g., m/z 96 for SO₃⁻) .
Therapeutic Potential: Structural alignment with betulin-derived inhibitors () supports its use in metabolic disorders, though toxicity profiles require validation via assays described in .
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